molecular formula C9H9FO B13474036 2-(4-Fluorophenyl)prop-2-en-1-ol

2-(4-Fluorophenyl)prop-2-en-1-ol

Cat. No.: B13474036
M. Wt: 152.16 g/mol
InChI Key: XBTZULPYVUZXRP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Another method involves the use of a Grignard reagent, where 4-fluorophenylmagnesium bromide reacts with propargyl alcohol to yield this compound. This reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated systems are sometimes employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(4-Fluorophenyl)prop-2-en-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 2-(4-Fluorophenyl)propan-1-ol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

    Oxidation: 2-(4-Fluorophenyl)prop-2-en-1-one

    Reduction: 2-(4-Fluorophenyl)propan-1-ol

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

2-(4-Fluorophenyl)prop-2-en-1-ol can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine may alter its reactivity and biological activity.

    2-(4-Bromophenyl)prop-2-en-1-ol: Contains a bromine atom, which can affect its chemical properties and interactions with biological targets.

    2-(4-Methylphenyl)prop-2-en-1-ol: The methyl group provides different steric and electronic effects compared to the fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-(4-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,11H,1,6H2

InChI Key

XBTZULPYVUZXRP-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1=CC=C(C=C1)F

Origin of Product

United States

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